2-Pentanone, 1-(nitrosopentylamino)-
Description
CAS 79448-21-8 is a synthetic organic compound with the systematic name 2-Pentanone, 1-(nitrosopentylamino)-. Its molecular formula is C₁₀H₂₀N₂O₂, and it has a molecular weight of 200.278 g/mol . Structurally, it consists of a 2-pentanone backbone (a five-carbon ketone) modified by a nitrosopentylamino group (-NH-C₅H₁₀-NO) at the first carbon.
Properties
CAS No. |
79448-21-8 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(2-oxopentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-10(13)7-4-2/h3-9H2,1-2H3 |
InChI Key |
NSOKPANOJOVENR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(=O)CCC)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 2-pentanone with nitrosating agents in the presence of a suitable catalyst. One common method is the reaction of 2-pentanone with sodium nitrite and hydrochloric acid, which results in the formation of the nitroso derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-Pentanone, 1-(nitrosopentylamino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction parameters, such as the concentration of reactants, reaction time, and temperature, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ketones or amines.
Scientific Research Applications
2-Pentanone, 1-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
Nitrosoamines are prone to metabolic activation, forming reactive intermediates that can alkylate DNA . Aryl-substituted derivatives (e.g., 1-(4-methylphenyl)-2-pentanone) exhibit increased hydrophobicity, favoring applications in hydrophobic solvents or polymer synthesis . Oxime derivatives (e.g., 2-pentanone oxime) are more polar and serve as intermediates in pharmaceuticals due to their ability to form stable complexes with metals .
Physical Properties: The nitrosopentylamino derivative’s molecular weight (200.278 g/mol) is intermediate among analogs. Its solubility is likely lower than hydroxylated derivatives (e.g., 4-hydroxy-4-methyl-2-pentanone) but higher than aryl-substituted compounds due to polar nitroso groups. Ester-containing derivatives (e.g., 1-(acetyloxy)-3-(phenylmethyl)-2-pentanone) have higher molecular weights and lower volatility, making them suitable for non-volatile applications like plasticizers .
Applications and Safety: 2-Pentanone, 1-(nitrosopentylamino)-: Limited direct application data, but structural analogs of nitrosoamines are often used in research as model carcinogens or in specialty chemical synthesis. Requires strict handling protocols (e.g., avoid inhalation, skin contact) due to suspected toxicity . Natural Derivatives: 4-Hydroxy-4-methyl-2-pentanone is found in plants and foods, contributing to flavor profiles, and is generally recognized as safe (GRAS) .
Research Findings and Data Gaps
- Toxicological Data: While the toxicology of 2-Pentanone, 1-(nitrosopentylamino)- remains understudied, its structural similarity to nitrosoamines (e.g., N-nitrosodimethylamine) suggests a need for rigorous hazard assessment .
- Synthetic Utility : The compound’s nitroso group could enable applications in photoaffinity labeling or as a precursor in heterocyclic chemistry, though stability under ambient conditions may be a limitation .
- Comparative Stability : Nitroso derivatives are less stable than oximes or esters, requiring storage in cool, dark environments to prevent decomposition .
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